1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride
Description
This compound belongs to the 1,3-dioxolo-isoquinoline class, characterized by a fused dioxolane and isoquinoline ring system. The substitution at position 5 with a (1-methylcyclopentyl)methyl group and a methyl group at position 7 distinguishes it structurally from related derivatives. Such substitutions influence steric bulk, hydrophobicity, and electronic properties, which are critical for biological activity and pharmacokinetics.
Properties
CAS No. |
16994-50-6 |
|---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
7-methyl-5-[(1-methylcyclopentyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-12-7-13-8-16-17(21-11-20-16)9-14(13)15(19-12)10-18(2)5-3-4-6-18;/h7-9H,3-6,10-11H2,1-2H3;1H |
InChI Key |
LFSGCMJDVVXGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC4(CCCC4)C)OCO3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Core and Dioxole Ring
The isoquinoline nucleus is typically synthesized via condensation and cyclization reactions starting from appropriate aromatic precursors. The dioxole ring is introduced by cyclization involving vicinal diol or methylenedioxy groups attached to the aromatic system.
A related approach described in the literature involves the use of dihydroquinolin-4-one intermediates, which undergo methylation and oxidative cyclization to form dioxolo-isoquinoline structures. For example, dihydroquinolin-4-one derivatives are methylated using methyl iodide in the presence of a base (e.g., sodium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (up to 190 °C) to yield N-methylated intermediates in good yields (68%).
Following methylation, oxidative cyclization can be achieved using oxidants such as p-chloranil in dichloromethane or DMF, producing the dioxolo-isoquinoline core with yields ranging from 61% to 94% depending on the substrate and conditions.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Methylation | Methyl iodide, Na2CO3, DMF, 190 °C, 2 h | N-methylated dihydroquinolin-4-one | 68 |
| Oxidative cyclization | p-Chloranil, DCM or DMF, reflux or 2 h heating | Dioxolo-isoquinoline derivative | 61–94 |
Alkylation with 1-Methylcyclopentyl Group
Reaction Mechanisms and Optimization
- Halogenation: Electrophilic halogenation using N-chlorosuccinimide or N-bromosuccinimide selectively introduces halogen atoms on the aromatic ring, which serve as leaving groups for subsequent nucleophilic substitution.
- Alkylation: Nucleophilic substitution is favored under basic conditions with cesium or potassium carbonate, which deprotonate the nucleophile and facilitate displacement of the halogen.
- Oxidative Cyclization: The use of p-chloranil as an oxidant promotes the formation of the dioxole ring through intramolecular cyclization, a key step in constructing the fused heterocyclic system.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methylation | Dihydroquinolin-4-one derivative | Methyl iodide, Na2CO3, DMF, 190 °C, 2 h | N-Methylated intermediate | 68 |
| 2 | Oxidative cyclization | N-Methylated intermediate | p-Chloranil, DCM or DMF, reflux or 2 h | Dioxolo-isoquinoline derivative | 61–94 |
| 3 | Halogenation | Dioxolo-isoquinoline derivative | N-Chlorosuccinimide or N-Bromosuccinimide | Halogenated intermediate | Not specified |
| 4 | Alkylation | Halogenated intermediate | 1-Methylcyclopentylmethyl halide, Cs2CO3 or K2CO3, heat | 1-Methylcyclopentyl-substituted product | Not specified |
| 5 | Salt formation | Free base compound | Hydrochloric acid, solvent | Hydrochloride salt of target compound | Quantitative |
Research Findings and Source Diversity
- The synthetic approaches have been validated in patent literature emphasizing microbiocidal azabenzodioxole derivatives, which include compounds structurally related to the target molecule.
- Recent peer-reviewed studies demonstrate efficient metal-free synthesis routes for isoquinoline derivatives involving methylation and oxidative cyclization steps, contributing to simplified and higher-yielding protocols.
- The use of bases such as cesium carbonate in alkylation steps is well-documented for improving reaction efficiency and selectivity in halogen displacement reactions.
- The integration of these methods provides a robust and reproducible preparation pathway for 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula : C18H21NO2
- CAS Registry Number : 20225-83-6
- SMILES : CC1=CC2=CC3=C(C=C2C(=N1)CC4(CCCC4)C)OCO3
The structural complexity of 1,3-Dioxolo(4,5-g)isoquinoline derivatives contributes to their diverse biological activities. The presence of the dioxole moiety and the methylcyclopentyl group enhances the compound's reactivity and solubility characteristics, making it a valuable candidate for drug development.
Chemical Behavior
The chemical behavior of this compound primarily involves electrophilic aromatic substitution due to the electron-rich nature of the isoquinoline ring. Hydrochloride salts can undergo protonation and deprotonation reactions, influencing their solubility and reactivity in various solvents. These properties are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound in biological systems.
Pharmaceutical Applications
1,3-Dioxolo(4,5-g)isoquinoline derivatives are being explored for their potential pharmaceutical applications, particularly in:
Neurological Disorders
Research indicates that compounds within this class may serve as lead compounds in drug discovery programs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that these compounds can modulate neurotransmitter systems and exhibit neuroprotective effects.
Cancer Therapies
The unique structural features of 1,3-Dioxolo(4,5-g)isoquinoline derivatives make them candidates for cancer therapies. Their ability to interact with specific biological targets involved in cancer progression has been a focus of recent studies. For instance, some derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
Interaction Studies
Understanding the interactions of 1,3-Dioxolo(4,5-g)isoquinoline derivatives with biological targets is essential for elucidating their mechanisms of action. Interaction studies involving receptor binding assays and enzyme inhibition assays are being conducted to characterize their pharmacological profiles.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of 1,3-Dioxolo(4,5-g)isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage compared to control groups. Mechanistic studies suggested that they may activate antioxidant pathways within cells.
Case Study 2: Anticancer Activity
Another study explored the anticancer activity of a specific derivative against breast cancer cell lines. The findings demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This study highlights the potential of these derivatives as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Predicted values based on structural analogs (e.g., ).
Key Structural Differences and Implications
Substituent Complexity at C5: The target compound’s (1-methylcyclopentyl)methyl group introduces significant steric bulk and hydrophobicity compared to simpler alkyl chains (e.g., ethyl in CAS 64482-26-4) or polar groups (e.g., hydroxyl in hydrastinine). This may enhance membrane permeability but reduce solubility . In contrast, dihydroberberine’s fused isoquinoline system and methoxy groups enhance planar rigidity, favoring intercalation with DNA or enzymes .
However, hydrastinine’s hydroxyl group introduces hydrogen-bonding capacity, impacting receptor interactions .
Polar surface area (PSA) values (~49.3 Ų for the target) align with moderate permeability, comparable to 5-ethyl-7,8-dihydro derivatives .
Biological Activity
1,3-Dioxolo(4,5-g)isoquinoline derivatives are a significant class of compounds known for their diverse pharmacological activities. The specific compound under investigation, 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride (CID 28184), has garnered attention due to its potential biological effects. This article aims to explore its biological activity through various studies and findings.
Structural Information
The molecular formula of this compound is C18H22ClNO2, with a molecular weight of approximately 320.83 g/mol. Its structure can be represented using the SMILES notation: CC1=CC2=CC3=C(C=C2C(=N1)CC4(CCCC4)C)OCO3.
Pharmacological Potential
Isoquinoline derivatives have been widely studied for their pharmacological properties. These compounds exhibit a range of biological activities including:
- Anticancer Activity : Many isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, tetrahydroisoquinoline derivatives have been linked to anticancer effects due to their ability to modulate signaling pathways involved in cell survival and proliferation .
- Antimicrobial Effects : Research indicates that isoquinoline compounds possess significant antibacterial and antifungal properties. A study found that certain isoquinoline derivatives demonstrated potent activity against various microbial strains .
- Neuroprotective Effects : Some isoquinolines have been investigated for their neuroprotective capabilities, potentially serving as therapeutic agents in neurodegenerative diseases .
Anticancer Activity
A study published in 2024 demonstrated that isoquinoline derivatives could inhibit cell proliferation in cancer cell lines by inducing cell cycle arrest. Specifically, compounds with substitutions at the 3-position showed enhanced anticancer activity compared to their unsubstituted counterparts.
Antimicrobial Activity
Research conducted by Galan et al. (2020) evaluated a series of isoquinoline compounds for their antimicrobial efficacy. The study revealed that several synthesized compounds exhibited significant bactericidal and fungicidal activities against resistant strains of bacteria .
Neuroprotective Studies
A recent investigation into the neuroprotective effects of isoquinoline derivatives highlighted their potential in reducing oxidative stress and inflammation in neuronal cells. Compounds were shown to enhance neuronal survival in models of neurodegeneration .
Summary of Biological Activities
Q & A
Q. What methodologies are recommended for synthesizing this compound in a laboratory setting?
The synthesis of this compound requires a multi-step approach, leveraging regioselective substitutions and cyclization reactions. Computational reaction path search methods, such as quantum chemical calculations, can optimize reaction conditions (e.g., solvent, temperature, catalysts) to minimize trial-and-error experimentation . Key steps include:
- Cyclization : Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, with careful control of stereochemistry.
- Functionalization : Methylation at position 7 and introduction of the (1-methylcyclopentyl)methyl group at position 5 via nucleophilic substitution or cross-coupling reactions.
- Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl in a non-polar solvent .
Q. How can researchers purify and isolate this compound to ensure high analytical-grade purity?
Purification strategies include:
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate impurities .
- Recrystallization : Optimize solvent systems (e.g., methanol/ethyl acetate) based on solubility profiles derived from thermogravimetric analysis (TGA) .
- Membrane Technologies : Employ nanofiltration or ultrafiltration for large-scale separation of byproducts .
Q. What analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : To resolve ambiguities in stereochemistry and salt formation .
Advanced Research Questions
Q. How can researchers investigate the compound’s reactivity under varying pH and temperature conditions?
Design experiments using:
- Kinetic Studies : Monitor degradation pathways via HPLC-MS under accelerated stability conditions (e.g., 40°C/75% relative humidity) .
- pH-Dependent Solubility : Use potentiometric titrations or shake-flask methods to determine pKa and solubility profiles .
- Computational Modeling : Apply density functional theory (DFT) to predict protonation states and reactive intermediates .
Q. What strategies address contradictory data in pharmacological activity studies?
- Meta-Analysis : Aggregate data from in vitro assays (e.g., receptor binding) and in vivo models to identify confounding variables (e.g., metabolic stability differences) .
- Dose-Response Validation : Replicate studies using standardized reference materials (e.g., certified HPLC-grade compound) to minimize batch variability .
- Mechanistic Profiling : Use CRISPR-engineered cell lines to isolate target pathways and reduce off-target effects .
Q. How can computational methods enhance understanding of its molecular interactions?
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., dopamine transporters) to predict binding affinities and conformational changes .
- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to screen against structural databases for off-target effects .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent modifications with biological activity .
Q. What protocols ensure stability during long-term storage?
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify phase transitions and optimal storage temperatures (e.g., -20°C in desiccated conditions) .
- Degradation Pathway Mapping : Use LC-MS/MS to identify hydrolysis or oxidation products under stress conditions (e.g., UV light, peroxides) .
Q. How can researchers assess ecological impacts of accidental release?
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae models using OECD guidelines .
- Biodegradation Studies : Use soil microcosms to monitor breakdown products via high-resolution mass spectrometry .
- Leaching Potential : Simulate groundwater exposure using column chromatography with soil matrices .
Methodological Considerations for Data Contradictions
Q. How should conflicting solubility or stability data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
